molecular formula C16H11F3O3 B1328070 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone CAS No. 898760-82-2

4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone

Cat. No.: B1328070
CAS No.: 898760-82-2
M. Wt: 308.25 g/mol
InChI Key: MGFAKKRCJUJNQC-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone typically involves the acetalization of a benzophenone derivative with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of a Dean-Stark apparatus or molecular sieves can help in the continuous removal of water, thus improving the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzophenone moiety can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Uniqueness: 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone is unique due to the presence of both the trifluoromethyl group and the dioxolane ring, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dioxolane ring provides a versatile protecting group for synthetic applications .

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-1-3-10(4-2-9)16-21-5-6-22-16/h1-4,7-8,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFAKKRCJUJNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645140
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-82-2
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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